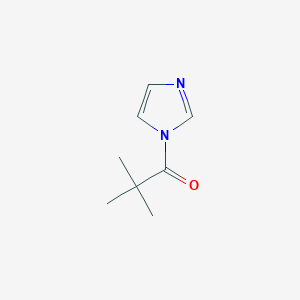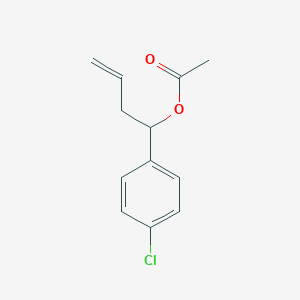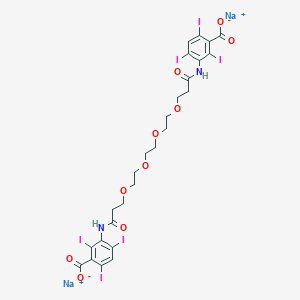
Iodoxamate sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodoxamate sodium is a chemical compound that is widely used in scientific research. It is a water-soluble iodine-containing compound that is used as a reagent in various biochemical and physiological experiments. Iodoxamate sodium is known for its unique properties, which make it an ideal reagent for many types of research.
Mecanismo De Acción
The mechanism of action of iodoxamate sodium is not fully understood. However, it is known to inhibit the activity of certain enzymes, such as peroxidases and catalases. This inhibition is thought to be due to the binding of iodoxamate sodium to the active site of these enzymes.
Efectos Bioquímicos Y Fisiológicos
Iodoxamate sodium has a number of biochemical and physiological effects. It has been shown to inhibit the activity of peroxidases and catalases, which are important enzymes involved in oxidative stress. Iodoxamate sodium has also been shown to have antimicrobial activity, and it is thought to be effective against a wide range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of iodoxamate sodium is its water solubility. This makes it easy to work with in the laboratory, and it can be easily dissolved in aqueous solutions. Another advantage is its unique properties, which make it an ideal reagent for many types of experiments.
However, there are also limitations to the use of iodoxamate sodium. One limitation is its potential toxicity. Iodoxamate sodium is known to be toxic to some organisms, and care must be taken when handling it in the laboratory. Another limitation is its potential interference with other reagents and assays. Iodoxamate sodium can interfere with some assays, and it is important to be aware of this when using it in experiments.
Direcciones Futuras
There are many possible future directions for research on iodoxamate sodium. One area of research could be to further investigate its mechanism of action. Another area of research could be to explore its potential as an antimicrobial agent. Additionally, iodoxamate sodium could be used in combination with other reagents to study complex biological systems.
In conclusion, iodoxamate sodium is a valuable reagent in scientific research. Its unique properties make it an ideal reagent for many types of experiments, and its potential uses are vast. Further research on iodoxamate sodium could lead to new insights into its mechanism of action and its potential applications in various fields of research.
Métodos De Síntesis
Iodoxamate sodium is synthesized by reacting iodine with sodium hydroxide in water. The resulting solution is then treated with ammonium chloride to form iodoxamate sodium. The synthesis of iodoxamate sodium is a relatively simple process, and the compound is easy to purify.
Aplicaciones Científicas De Investigación
Iodoxamate sodium is used in a wide range of scientific research applications. It is commonly used as a reagent in biochemical assays, where it is used to measure the activity of enzymes. It is also used in physiological experiments, where it is used to study the effects of iodine on various biological systems.
Propiedades
Número CAS |
100568-85-2 |
|---|---|
Nombre del producto |
Iodoxamate sodium |
Fórmula molecular |
C26H24I6N2Na2O10 |
Peso molecular |
1331.9 g/mol |
Nombre IUPAC |
disodium;3-[3-[2-[2-[2-[3-(3-carboxylato-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C26H26I6N2O10.2Na/c27-13-11-15(29)23(21(31)19(13)25(37)38)33-17(35)1-3-41-5-7-43-9-10-44-8-6-42-4-2-18(36)34-24-16(30)12-14(28)20(22(24)32)26(39)40;;/h11-12H,1-10H2,(H,33,35)(H,34,36)(H,37,38)(H,39,40);;/q;2*+1/p-2 |
Clave InChI |
HGRQOYAKTUQPTC-UHFFFAOYSA-L |
SMILES |
C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+] |
SMILES canónico |
C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+] |
Otros números CAS |
100568-85-2 |
Sinónimos |
iodoxamic acid sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



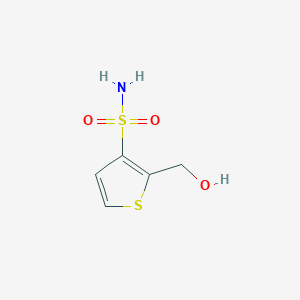
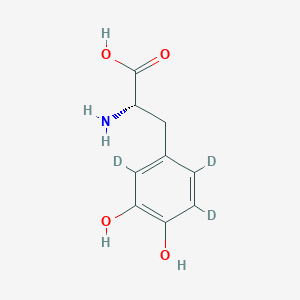
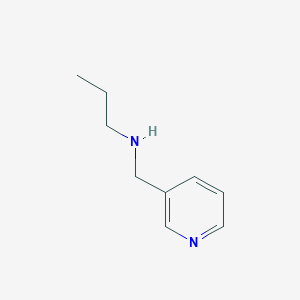
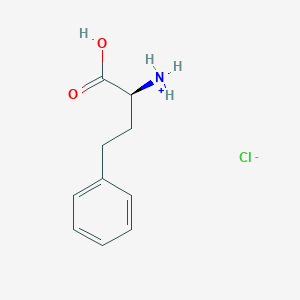
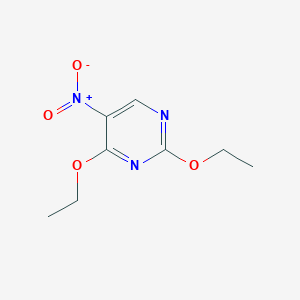
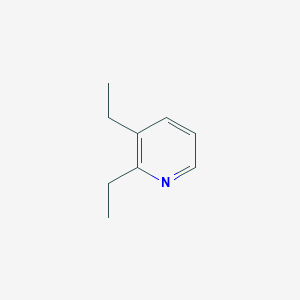
![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)
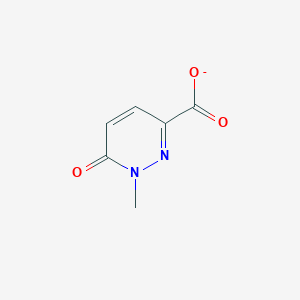
![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)
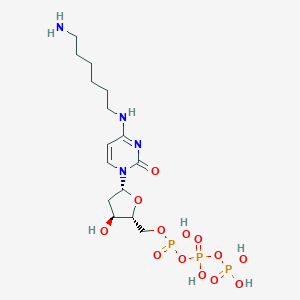
![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)

